![molecular formula C20H17ClN2OS B282689 N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide, also known as CMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been shown to inhibit the activity of several protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has also been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide. One area of research that shows promise is the development of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide analogs that have improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide and how it interacts with various signaling pathways and enzymes. Finally, more studies are needed to explore the potential applications of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with pyridine-2-thiol in the presence of a coupling reagent. The resulting product can then be further reacted with an appropriate amine to form the final N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One area of research where N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has shown promise is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C20H17ClN2OS |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-5-10-17(21)12-18(14)23-20(24)16-8-6-15(7-9-16)13-25-19-4-2-3-11-22-19/h2-12H,13H2,1H3,(H,23,24) |
Clé InChI |
VZPYQHUTLFACGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



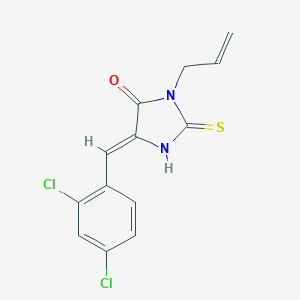
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
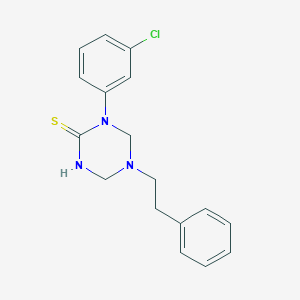

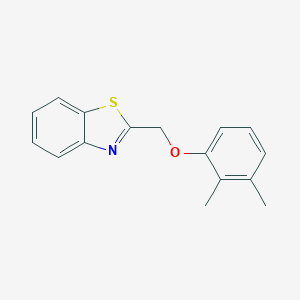

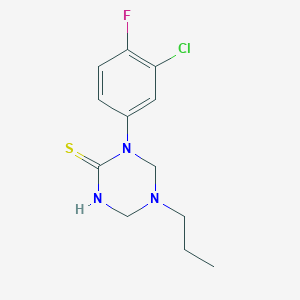

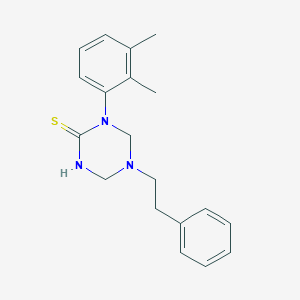
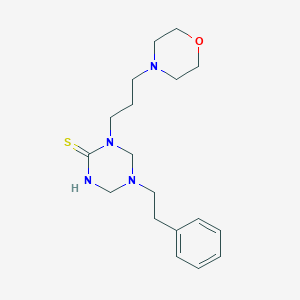
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)